Florifenine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Florifenine is synthesized through a multi-step process involving the reaction of 7-(trifluoromethyl)-4-quinolineamine with 2-(1-pyrrolidinyl)ethyl anthranilate . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Florifenine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF.
Major Products:
Scientific Research Applications
Florifenine has a wide range of applications in scientific research, including:
Biology: Investigated for its effects on cellular processes such as inflammation and cell migration.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Utilized in the development of anti-inflammatory formulations and topical treatments.
Mechanism of Action
Florifenine exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenases (COX), particularly COX-2 . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and thromboxanes . Additionally, this compound inhibits neutrophil migration and elastase release, further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Florifenine is unique in its structure due to the presence of a trifluoromethyl group on the quinoline ring, which significantly enhances its anti-inflammatory activity . Similar compounds include:
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Celecoxib: A selective COX-2 inhibitor with a different structural framework.
This compound’s unique structural features and potent anti-inflammatory properties make it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYUDHAZMAVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868763 | |
Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-79-0 | |
Record name | Florifenine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLORIFENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary area of focus regarding Florifenine's activity according to this research paper?
A1: This study primarily investigates this compound's potential as a topical anti-inflammatory agent. The research explores its effects on arachidonic acid metabolism and neutrophil functions, both of which are key players in inflammatory processes [].
Q2: Can you elaborate on the significance of studying arachidonic acid metabolism and neutrophil functions in relation to this compound's potential as an anti-inflammatory agent?
A2: Arachidonic acid is a fatty acid that serves as a precursor to various inflammatory mediators, such as prostaglandins and leukotrienes. Neutrophils are immune cells that play a critical role in the early stages of inflammation. By investigating this compound's influence on arachidonic acid metabolism and neutrophil functions, the researchers aim to understand the compound's mechanisms of action in mitigating inflammation [].
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